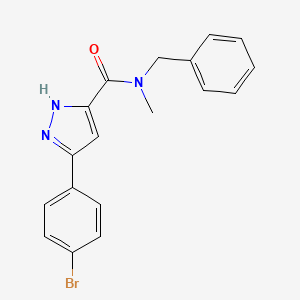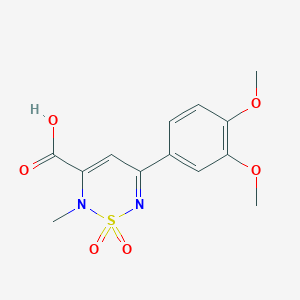![molecular formula C20H15N3O2S3 B11295598 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)propanamide](/img/structure/B11295598.png)
3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)PROPANAMIDE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a quinoline moiety, and a thiophene group
准备方法
The synthesis of 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then cyclized with chloroacetic acid to form the thiazolidinone ring.
Introduction of the Thiophene Group: The thiazolidinone ring is then reacted with a thiophene aldehyde under basic conditions to introduce the thiophene group via a Knoevenagel condensation reaction.
Attachment of the Quinoline Moiety: The final step involves the coupling of the thiazolidinone-thiophene intermediate with a quinoline derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents such as alkyl halides or acyl chlorides.
Condensation: The thiazolidinone ring can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
科学研究应用
3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Preliminary studies suggest that this compound may have antitumor, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme. Additionally, the compound may induce conformational changes in the target protein, leading to altered function.
相似化合物的比较
Similar compounds to 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)PROPANAMIDE include:
3-Morpholinorhodanine: This compound has a similar thiazolidinone ring structure but contains a morpholine group instead of a quinoline moiety.
3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid: This compound is structurally similar but lacks the quinoline moiety.
The uniqueness of 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)PROPANAMIDE lies in its combination of the thiazolidinone ring, thiophene group, and quinoline moiety, which confer distinct chemical reactivity and potential biological activity.
属性
分子式 |
C20H15N3O2S3 |
|---|---|
分子量 |
425.6 g/mol |
IUPAC 名称 |
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C20H15N3O2S3/c24-17(22-15-7-1-4-13-5-2-9-21-18(13)15)8-10-23-19(25)16(28-20(23)26)12-14-6-3-11-27-14/h1-7,9,11-12H,8,10H2,(H,22,24)/b16-12- |
InChI 键 |
BKFBNOVPYHRNEC-VBKFSLOCSA-N |
手性 SMILES |
C1=CC2=C(C(=C1)NC(=O)CCN3C(=O)/C(=C/C4=CC=CS4)/SC3=S)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)NC(=O)CCN3C(=O)C(=CC4=CC=CS4)SC3=S)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)butanamide](/img/structure/B11295516.png)
![2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11295519.png)

![2-[3-(Morpholin-4-yl)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11295527.png)

![2-(3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11295537.png)
![N-(4-ethoxyphenyl)-2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11295539.png)
![2-[(4-ethylphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11295567.png)
![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B11295572.png)
![N-[(2R)-2-hydroxypropyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11295580.png)
![3-ethyl-9-(2-furylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11295584.png)
![3-(4-methylphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11295588.png)

![4-Fluorophenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11295601.png)
